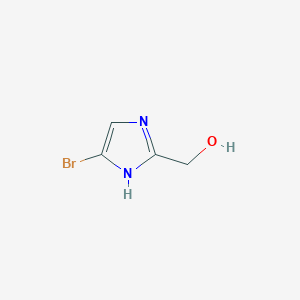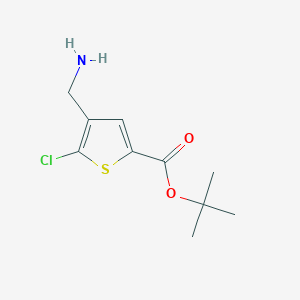
(4-Bromo-1H-imidazol-2-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Bromo-1H-imidazol-2-yl)methanol” is a member of the class of imidazoles that is 1H-imidazole substituted by a hydroxymethyl group at position 4 . It is a primary alcohol and a member of imidazoles .
Synthesis Analysis
Imidazole derivatives, including “(4-Bromo-1H-imidazol-2-yl)methanol”, have been synthesized using various methods over the years . These methods have been used to prepare imidazole derivatives that have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressants .Molecular Structure Analysis
The molecular structure of “(4-Bromo-1H-imidazol-2-yl)methanol” is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and a hydroxymethyl group at position 4 .Chemical Reactions Analysis
Imidazole derivatives, including “(4-Bromo-1H-imidazol-2-yl)methanol”, have been involved in various chemical reactions. These reactions have been used to synthesize other imidazole derivatives with different substituents .Applications De Recherche Scientifique
Produits pharmaceutiques
Les imidazoles sont largement utilisés dans l'industrie pharmaceutique. Ils font partie de nombreux médicaments en raison de leur nature bioactive . Par exemple, ils peuvent être utilisés dans la synthèse de médicaments aux propriétés antifongiques, antivirales et anticancéreuses .
Produits agrochimiques
Les imidazoles trouvent également des applications dans l'industrie agrochimique . Ils peuvent être utilisés dans la synthèse de pesticides et d'herbicides, contribuant à protéger les cultures et à augmenter la productivité agricole .
Colorants pour cellules solaires et autres applications optiques
Des recherches récentes ont montré que les imidazoles peuvent être utilisés dans la synthèse de colorants pour cellules solaires et autres applications optiques . Ces colorants peuvent contribuer à améliorer l'efficacité des cellules solaires, contribuant au développement de sources d'énergie renouvelables .
Matériaux fonctionnels
Les imidazoles peuvent être utilisés dans la création de matériaux fonctionnels . Ces matériaux ont un large éventail d'applications, notamment dans les industries électronique et automobile .
Catalyse
Les imidazoles ont été utilisés comme catalyseurs dans diverses réactions chimiques . Ils peuvent contribuer à augmenter la vitesse de ces réactions, les rendant plus efficaces .
Synthèse d'autres composés chimiques
“(4-Bromo-1H-imidazol-2-yl)méthanol” peut être utilisé comme matière première pour préparer "5(4)-bromo-4(5)-nitroimidazole" . Cela montre son potentiel dans la synthèse d'autres composés chimiques .
Mécanisme D'action
The mechanism of action of (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole is not well understood. However, it is believed that the molecule acts as a ligand in coordination chemistry, forming complexes with various metals such as copper, nickel, and palladium. In organic synthesis, (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole is believed to act as a reagent, helping to catalyze the formation of various heterocycles and polymers. In enzymology, (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole is believed to act as a probe, helping to study the kinetics and structure of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole are not well understood. In general, the molecule is believed to be non-toxic and is not known to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole in lab experiments is its versatility. The molecule can be used in a variety of scientific research applications, including as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a probe for studying enzyme kinetics and structure. The main limitation of using (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole in lab experiments is its cost. The molecule is relatively expensive compared to other reagents and probes.
Orientations Futures
There are a number of potential future directions for (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole research. These include further exploration of its use as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a probe for studying enzyme kinetics and structure. Additionally, further research could be conducted to explore the biochemical and physiological effects of (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole, as well as to explore potential new applications for the molecule. Finally, further research could be conducted to improve the synthesis method and to make the molecule more cost-effective.
Méthodes De Synthèse
4-Bromo-2-methoxyimidazole can be synthesized by reacting 4-bromomethylbenzene with 2-methoxyimidazole in the presence of a base. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and the reaction temperature is typically maintained at around 80-90°C. The reaction is typically complete within 1-2 hours.
Propriétés
IUPAC Name |
(5-bromo-1H-imidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAMLDFAOYYEGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)

![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)





![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)
